molecular formula C17H18N2O2 B4775656 N-cyclopentyl-N'-naphthalen-1-yloxamide

N-cyclopentyl-N'-naphthalen-1-yloxamide

Cat. No.: B4775656
M. Wt: 282.34 g/mol
InChI Key: BNAIVAKDJGGKLH-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-naphthalen-1-yloxamide is an oxamide derivative characterized by a cyclopentyl group and a naphthalen-1-yl substituent linked via an oxalyl diamide backbone. Oxamides, derived from oxalic acid, are known for their hydrogen-bonding capabilities, rigidity, and applications in coordination chemistry, agrochemicals, and pharmaceuticals.

Properties

IUPAC Name

N-cyclopentyl-N'-naphthalen-1-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16(18-13-8-2-3-9-13)17(21)19-15-11-5-7-12-6-1-4-10-14(12)15/h1,4-7,10-11,13H,2-3,8-9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAIVAKDJGGKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-naphthalen-1-yloxamide typically involves the reaction of cyclopentylamine with naphthalene-1-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of N-cyclopentyl-N’-naphthalen-1-yloxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-naphthalen-1-yloxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: N-cyclopentyl-N’-naphthalen-1-yloxamide can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted amides, alcohols, and amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-cyclopentyl-N’-naphthalen-1-yloxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-naphthalen-1-yloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in cell signaling and metabolic pathways.

Comparison with Similar Compounds

Functional Group and Reactivity

  • Oxamide vs. Urea : Oxamides (R-NH-C(O)-C(O)-NH-R') exhibit two amide groups, enabling stronger hydrogen bonding and higher thermal stability compared to ureas (R-NH-C(O)-NH-R'). Ureas, like pencycuron, are prone to hydrolysis under acidic/basic conditions, whereas oxamides may resist degradation due to their rigid backbone .
  • Sulfonamide Comparison : Sulfonamides (e.g., ) feature a sulfonyl group, enhancing acidity and bioactivity in pharmaceuticals. The target oxamide lacks sulfur but may exhibit similar steric hindrance from the naphthyl group .

Structural and Physical Properties

  • Naphthalen-1-yl Substitution : The naphthyl group in the target compound and ’s sulfonamide contributes to π-π stacking and hydrophobicity, likely reducing aqueous solubility compared to phenyl-substituted analogs like pencycuron.
  • Crystal Packing: The cyclohexanol derivative () forms chains via N–H⋯O bonds, suggesting oxamides with naphthyl groups may exhibit similar crystalline behavior, impacting formulation in solid-state applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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